molecular formula C9H7ClN2O2 B1447576 1,6-Naphthyridine-4-carboxylic acid hydrochloride CAS No. 1797032-00-8

1,6-Naphthyridine-4-carboxylic acid hydrochloride

Cat. No.: B1447576
CAS No.: 1797032-00-8
M. Wt: 210.62 g/mol
InChI Key: TXTJKUXEXJUULI-UHFFFAOYSA-N
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Description

Product Overview 1,6-Naphthyridine-4-carboxylic acid hydrochloride (CAS 1797032-00-8) is a high-purity chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol. It is supplied as a solid and should be stored at room temperature. Research Applications and Value The 1,6-naphthyridine scaffold is a diazanaphthalene derivative, recognized in medicinal chemistry as a privileged structure with diverse biological activity . Naturally occurring naphthyridine derivatives, often isolated from marine and terrestrial sources, have demonstrated a wide range of promising pharmacological properties, including anti-infectious, anticancer, and anti-inflammatory activities . This makes the 1,6-naphthyridine core a valuable template in drug discovery for designing novel therapeutic agents. Specifically, synthetic 1,6-naphthyridine derivatives are investigated as potent inhibitors of metalloenzymes. Recent studies highlight 8-hydroxy-1,6-naphthyridine-7-carboxamides as inhibitors of the human cytomegalovirus (HCMV) pUL89-C endonuclease, a critical enzyme for viral replication, showcasing the scaffold's potential in antiviral development . Furthermore, the naphthyridine ring system is found in numerous alkaloids and is integral to the structure of known antibacterial agents, underlining its significance in developing new anti-infectives . Usage and Handling This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

1,6-naphthyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.ClH/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;/h1-5H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTJKUXEXJUULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CN=CC2=C1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to the 1,6-Naphthyridine Core

Tandem Nitrile Hydration/Cyclization Method

A recent publication in The Journal of Organic Chemistry (2024) describes a mild and efficient tandem nitrile hydration/cyclization procedure to synthesize highly substituted 1,6-naphthyridines, including intermediates such as 1,6-naphthyridine-5,7-diones. This method involves the hydration of nitrile groups followed by intramolecular cyclization, allowing access to the naphthyridine core under relatively mild conditions. The resulting 1,6-naphthyridine-5,7-diones can be further functionalized to yield diverse derivatives.

Key features:

  • Mild reaction conditions
  • High substitution tolerance
  • Enables subsequent functionalization via ditriflation to reactive intermediates

This method provides a versatile platform for synthesizing 1,6-naphthyridine derivatives, potentially including 1,6-naphthyridine-4-carboxylic acid hydrochloride after appropriate modifications.

Functionalization to Introduce the Carboxylic Acid Group

Ester Hydrolysis of Methyl Esters

A common strategy to obtain carboxylic acid derivatives is via hydrolysis of corresponding methyl esters. For example, methyl esters of naphthyridine derivatives are treated with bases such as potassium hydroxide in aqueous or mixed solvent systems (e.g., water–ethylene glycol) to yield the free carboxylic acids.

  • Example: The methyl ester derivative of a 1,6-naphthyridine compound was hydrolyzed using KOH to yield the corresponding carboxylic acid.

This approach is practical and widely used for converting ester-protected carboxyl groups into free acids, which can then be converted to hydrochloride salts.

Formation of Hydrochloride Salt

The hydrochloride salt of 1,6-naphthyridine-4-carboxylic acid is typically prepared by treatment of the free acid with hydrochloric acid in a suitable solvent, such as ethanol or water. This step enhances the compound's solubility and stability for pharmaceutical applications.

  • The acid-base reaction yields the hydrochloride salt as a crystalline solid.
  • This salt formation can be done post-synthesis of the carboxylic acid or as part of the final purification step.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Outcome Reference
1 Tandem nitrile hydration/cyclization Nitrile substrates, mild aqueous conditions 1,6-Naphthyridine-5,7-diones
2 Ester hydrolysis KOH in water–ethylene glycol mixture Conversion of methyl ester to carboxylic acid
3 Hydrochloride salt formation HCl in ethanol or water Formation of hydrochloride salt of carboxylic acid General practice
4 Multi-step synthesis Methyl esters, aldehydes, direct in-solution reactions Substituted 1,6-naphthyridines with carboxylic acid groups, ~27.7% yield

Research Findings and Practical Notes

  • The tandem nitrile hydration/cyclization method offers a rapid and mild synthetic route to the 1,6-naphthyridine core, which is a crucial precursor for further functionalization to carboxylic acids.
  • Hydrolysis of methyl esters is an efficient and scalable method for introducing the carboxylic acid moiety, which is essential for obtaining 1,6-naphthyridine-4-carboxylic acid.
  • Formation of the hydrochloride salt is a straightforward acid-base reaction that improves compound handling and pharmaceutical properties.
  • Multi-step synthetic routes can be optimized to avoid chromatographic purification, improving overall yield and scalability.
  • The choice of method depends on the desired substitution pattern, scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure enables the exploration of reaction mechanisms and the development of new synthetic methodologies.
  • Chemical Reactions : It undergoes various chemical transformations, including oxidation and reduction reactions. For example:
    • Oxidation : Can introduce functional groups like hydroxyl or carbonyl groups.
    • Reduction : Can convert nitro groups to amines or reduce double bonds.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateHydroxylated derivatives
ReductionHydrogen gas with palladiumAmines or reduced derivatives
SubstitutionHalogenated reagentsFunctionalized derivatives enhancing biological activity

Biology

  • Antimicrobial Properties : Research indicates that 1,6-naphthyridine-4-carboxylic acid hydrochloride exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, contributing to its potential therapeutic applications.

Medicine

  • Cancer Treatment : The compound has been identified as an inhibitor of c-Met kinase, an enzyme involved in cancer cell proliferation and metastasis. This inhibition can lead to reduced cancer cell growth and improved outcomes in cancer therapies.
  • Drug Development : Ongoing research focuses on its interactions with biological targets, aiming to enhance drug efficacy and develop targeted therapies for various diseases.

Industry

  • Material Science : this compound is utilized in the development of new materials and as a precursor for industrial chemicals. Its unique properties make it valuable in creating innovative products across different sectors.

Case Studies

  • Anticancer Activity Study :
    • A study demonstrated the ability of this compound to inhibit c-Met kinase activity in vitro, leading to decreased proliferation of cancer cell lines. This finding supports its potential use as an anticancer agent.
  • Antimicrobial Efficacy Assessment :
    • Research evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
  • Synthesis Method Optimization :
    • A case study focused on optimizing synthetic routes for producing this compound with high yield and purity. This optimization is crucial for scaling up production for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1,6-naphthyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of c-Met kinase, a protein involved in cancer cell proliferation and survival. By inhibiting this kinase, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

This compound

  • Substituents : Carboxylic acid (position 4), hydrochloride salt.
  • Key Properties : Water solubility (due to ionic chloride), thermal stability, and reactivity in amide/ester formation .

6-Methyl-5,6,7,8-Tetrahydro-1,6-Naphthyridine-4-Carboxylic Acid Dihydrochloride

  • Substituents : Methyl group (position 6), tetrahydro ring (reduced bicyclic system), dihydrochloride salt.

Ethyl 4-Chloro-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate

  • Substituents : Ethyl ester (position 3), chlorine (position 4), tetrahydro ring.
  • Key Properties : Lipophilic ester group enhances membrane permeability; chlorine substituent may direct regioselective reactions .

6-Ethoxy-4-Oxo-1,4-Dihydro-1,5-Naphthyridine-3-Carboxylic Acid

  • Substituents : Ethoxy (position 6), ketone (position 4), carboxylic acid (position 3).

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Stability Key Functional Groups
1,6-Naphthyridine-4-carboxylic acid HCl 210.62 High (polar solvents) Stable (hydrochloride salt) Carboxylic acid, HCl salt
6-Methyl-tetrahydro-naphthyridine-4-COOH diHCl 283.18 Moderate Sensitive to oxidation Methyl, tetrahydro ring
Ethyl 4-chloro-tetrahydro-naphthyridine-3-carboxylate 252.69 Low (organic solvents) Hydrolyzes under acidic conditions Ester, chlorine
6-Ethoxy-4-oxo-1,5-naphthyridine-3-COOH 250.22 Low Photolabile (ketone group) Ethoxy, ketone

Biological Activity

1,6-Naphthyridine-4-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C9H7ClN2O2C_9H_7ClN_2O_2 and a molecular weight of 210.62 g/mol. The compound features a bicyclic structure consisting of two fused pyridine rings, which contributes to its reactivity and biological activity. It appears as a white to off-white powder and is soluble in water due to the carboxylic acid group, enhancing its interaction with biological systems.

Target Interactions

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes critical in various disease pathways. Notably, it has been identified as an inhibitor of c-Met kinase, an enzyme associated with cancer cell proliferation and metastasis. By binding to the active site of c-Met, the compound prevents substrate access and hinders the kinase's catalytic activity.

Biochemical Pathways

The compound influences several biochemical pathways related to cell growth and survival. Its anticancer properties are attributed to the modulation of signaling pathways involved in apoptosis and cellular proliferation. Studies indicate that it may induce cell cycle arrest and promote apoptosis in cancer cells .

Biological Activities

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and preventing metastasis through c-Met inhibition .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, making it a candidate for further exploration in infectious disease treatment .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : In vitro experiments have shown that treatment with this compound leads to reduced viability in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating significant potency against these cells .
  • Mechanistic Insights : A study focused on the molecular mechanism revealed that the compound affects gene expression related to cell cycle regulation, leading to G0/G1 phase arrest in treated cells .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits c-Met kinase; induces apoptosis in cancer cells
AntimicrobialEffective against various pathogens
Anti-inflammatoryModulates pro-inflammatory cytokines

Q & A

Q. What are the recommended synthetic routes for preparing 1,6-naphthyridine-4-carboxylic acid derivatives?

  • Methodological Answer : The synthesis typically involves hydrolysis of ester precursors or decarboxylation reactions. For example:
  • Ester Hydrolysis : Ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate undergoes acidic hydrolysis (HCl, H₂O, EtOH, reflux, 9 h) to yield the carboxylic acid derivative with 81% efficiency .
  • Decarboxylation : 6-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid decarboxylates at 250°C (neat conditions, 77% yield) to form the corresponding naphthyridinone .
  • Table : Comparison of Reaction Conditions
Reaction TypeReagents/ConditionsYieldReference
Ester HydrolysisHCl, H₂O, EtOH, reflux81%
DecarboxylationNeat, 250°C77%

Q. What analytical techniques are critical for characterizing 1,6-naphthyridine-4-carboxylic acid hydrochloride?

  • Methodological Answer : Key techniques include:
  • Structural Analysis : Use NMR and X-ray crystallography to confirm regiochemistry and hydrogen bonding patterns, especially for analogs like 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride .
  • Physicochemical Profiling : Calculate cLogP, polar surface area, and hydrogen-bonding capacity using cheminformatics tools to predict solubility and bioavailability .

Advanced Research Questions

Q. How can researchers optimize decarboxylation reactions of 1,6-naphthyridinecarboxylic acids to minimize side products?

  • Methodological Answer : Decarboxylation efficiency depends on temperature, substituent effects, and reaction monitoring:
  • Temperature Control : Higher temperatures (e.g., 370°C for 8-oxo-5-(pyridin-4-yl)-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid) improve yields but risk decomposition. Use thermogravimetric analysis (TGA) to determine optimal thermal thresholds .
  • Substituent Effects : Electron-withdrawing groups (e.g., halogens) stabilize intermediates, reducing side reactions. For example, 7-chloro substituents in ester hydrolysis enhance regioselectivity .

Q. What strategies address discrepancies in reported reaction yields for 1,6-naphthyridine functionalization?

  • Methodological Answer : Yield variations often stem from:
  • Purity of Starting Materials : Impurities in precursors like 4-chloro-o-toluidine hydrochloride can alter reaction pathways. Employ HPLC or LC-MS for quality control .
  • Methodological Rigor : Replicate conditions from literature (e.g., exact reagent ratios, heating rates) and use statistical tools (e.g., Design of Experiments) to identify critical variables .

Q. How do computational models enhance the understanding of 1,6-naphthyridine-4-carboxylic acid reactivity?

  • Methodological Answer : Hybrid approaches combining wet-lab data with computational modeling are effective:
  • QSAR Studies : Use cLogP and H-bonding parameters to correlate structure with biological activity .
  • Receptor-Based Modeling : Compare agonist profiles of structurally diverse naphthyridines against receptor libraries, as demonstrated in odorant-receptor studies .

Data Contradiction Analysis

Q. Why do substitution reactions of 4-chloro-1,6-naphthyridine derivatives show inconsistent regioselectivity?

  • Methodological Answer : Contradictions arise from competing mechanistic pathways:
  • Nucleophilic Aromatic Substitution (SNAr) : Phenoxy substitution at the 4-position (e.g., 4-chloro → 4-phenoxy) occurs under basic conditions (KOH, 150°C, 55% yield) but competes with elimination in sterically hindered systems .
  • Catalytic Effects : Transition metal catalysts (e.g., Pd) can redirect selectivity; however, evidence for 1,6-naphthyridines is limited and requires further validation .

Safety and Stability Considerations

Q. What protocols ensure safe handling of 1,6-naphthyridine derivatives during high-temperature reactions?

  • Methodological Answer : Follow OSHA guidelines and chemical hygiene plans:
  • Thermal Stability : Avoid open flames or sparks near reactions >200°C (e.g., decarboxylation at 250–370°C) .
  • Personal Protective Equipment (PPE) : Use flame-resistant lab coats and fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during ester hydrolysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Naphthyridine-4-carboxylic acid hydrochloride
Reactant of Route 2
1,6-Naphthyridine-4-carboxylic acid hydrochloride

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